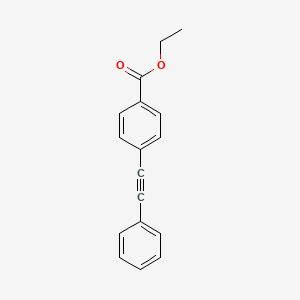

Ethyl 4-(phenylethynyl)benzoate

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

ethyl 4-(2-phenylethynyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14O2/c1-2-19-17(18)16-12-10-15(11-13-16)9-8-14-6-4-3-5-7-14/h3-7,10-13H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOXFGLUYWQJUQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)C#CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70405285 | |

| Record name | ETHYL 4-(PHENYLETHYNYL)BENZOATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70405285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63164-96-5 | |

| Record name | ETHYL 4-(PHENYLETHYNYL)BENZOATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70405285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Ethyl 4 Phenylethynyl Benzoate and Its Analogues

Palladium-Catalyzed Cross-Coupling Approaches

The formation of the C(sp²)-C(sp) bond in ethyl 4-(phenylethynyl)benzoate is most effectively achieved using palladium catalysis. The Sonogashira reaction, a cornerstone of cross-coupling chemistry, stands out as the most prevalent and versatile method. wikipedia.orgorganic-chemistry.org

Sonogashira Coupling Reactions for Arylethynylbenzoates

The Sonogashira reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. wikipedia.orgorganic-chemistry.org This reaction has been widely applied in the synthesis of complex molecules due to its mild reaction conditions and functional group tolerance. wikipedia.org

The traditional Sonogashira coupling for preparing this compound typically employs ethyl 4-iodobenzoate (B1621894) or ethyl 4-bromobenzoate (B14158574) as the aryl halide and phenylacetylene (B144264) as the terminal alkyne. The reaction is generally catalyzed by a palladium(0) species, often generated in situ from a palladium(II) precatalyst, and a copper(I) salt, such as copper(I) iodide, in a suitable amine base like triethylamine (B128534) or piperidine.

One documented synthesis reports a 93% yield of this compound. rsc.org Another study details the synthesis of various 1,2-diarylacetylenes using a palladium-NHC (N-heterocyclic carbene) complex, achieving high turnover numbers even for the coupling of 4-chlorotoluene (B122035) with phenylacetylene. researchgate.net Research has also explored the use of ionic liquids as a recyclable reaction medium for the Sonogashira coupling of aryl iodides with phenylacetylene, demonstrating high yields for various derivatives. nih.govresearchgate.net

Table 1: Examples of Conventional Sonogashira Coupling for this compound and Analogues

| Aryl Halide | Alkyne | Catalyst System | Base | Solvent | Yield (%) | Reference |

| Ethyl 4-iodobenzoate | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Not Specified | Ionic Liquid | 93 | rsc.org |

| 4-Iodotoluene | Phenylacetylene | (PPh₃)₂PdCl₂ | Not Specified | [TBP][4EtOV] | 95 | researchgate.net |

| 1-Chloro-4-iodobenzene | Phenylacetylene | (PPh₃)₂PdCl₂ | Not Specified | [TBP][4EtOV] | 87 | researchgate.net |

| 1-Iodo-4-fluorobenzene | Phenylacetylene | (PPh₃)₂PdCl₂ | Not Specified | [TBP][4EtOV] | 80 | researchgate.net |

| 3-Chloro-4-iodobenzotrifluoride | Phenylacetylene | (PPh₃)₂PdCl₂ | Not Specified | [TBP][4EtOV] | 79 | researchgate.net |

| 1-Iodo-4-nitrobenzene | 3-Ethyl-1-pentyn-3-ol | (PPh₃)₂PdCl₂ | Not Specified | [TBP][4EtOV] | Not Specified | researchgate.net |

| Iodobenzene (B50100) | Phenylacetylene | Copper nanopowder / CuI | None | None | High | google.com |

A more recent and innovative approach involves the decarbonylative or decarboxylative Sonogashira coupling. nih.govrsc.org These methods utilize carboxylic acids or their derivatives as the aryl source, offering an alternative to aryl halides. nih.govrsc.org This strategy is advantageous as carboxylic acids are often more readily available and structurally diverse.

In a decarbonylative Sonogashira coupling, a carboxylic acid is activated in situ, typically as a mixed anhydride (B1165640), which then undergoes decarbonylation by a palladium catalyst to form an aryl-palladium intermediate. nih.gov This intermediate is then intercepted by the alkyne to complete the catalytic cycle. nih.gov Research has shown that a Pd(OAc)₂/Xantphos system can effectively promote this reaction. nih.gov

Decarboxylative couplings have also been explored for the synthesis of disubstituted alkynes. beilstein-journals.org One study demonstrated the palladium-catalyzed decarboxylative coupling of 4-hydroxy-4-methyl-2-pentynoic acid with aryl bromides using a catalyst generated from Pd(OAc)₂ and a bulky electron-rich phosphine (B1218219) ligand like SPhos or XPhos. beilstein-journals.org

The "sila"-Sonogashira coupling is a variation that utilizes a silylated alkyne, such as trimethylsilylacetylene, as the coupling partner. libretexts.org The trimethylsilyl (B98337) group serves as a convenient protecting group for the terminal alkyne, preventing self-coupling and allowing for controlled reactions. wikipedia.org The silyl (B83357) group can be removed in situ or in a subsequent step to yield the terminal alkyne, which can then be used in further transformations. wikipedia.orglibretexts.org This approach offers advantages in terms of handling and reactivity control.

Role of Catalyst Systems and Ligand Design in Coupling Efficiency

The efficiency and selectivity of the Sonogashira coupling are highly dependent on the palladium catalyst and the associated ligands. The choice of ligand can significantly influence the catalyst's stability, activity, and substrate scope.

A wide array of homogeneous palladium catalysts have been developed for Sonogashira couplings. wikipedia.org These typically consist of a palladium source, such as Pd(OAc)₂, Pd₂(dba)₃, or PdCl₂(PPh₃)₂, and a phosphine ligand. nih.gov Common phosphine ligands include triphenylphosphine (B44618) (PPh₃), tri-tert-butylphosphine (B79228) (P(t-Bu)₃), and more specialized ligands like Xantphos and SPhos. organic-chemistry.orgnih.govbeilstein-journals.org

The development of air-stable palladium precatalysts has simplified the execution of Sonogashira reactions, allowing for milder reaction conditions and broader functional group tolerance. nih.gov For instance, the [DTBNpP]Pd(crotyl)Cl precatalyst has been shown to be effective for room-temperature, copper-free Sonogashira couplings of challenging aryl bromides. nih.gov N-heterocyclic carbene (NHC) ligands have also emerged as powerful alternatives to phosphines, offering high stability and catalytic activity. researchgate.net

The choice of palladium source can also impact the reaction's performance. Studies have shown that while Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(PPh₃)₂, and Pd₂(DBA)₃ all catalyze the Sonogashira reaction, PdCl₂(PPh₃)₂ often exhibits the best activity in terms of reaction rates. nih.gov

Heterogeneous Palladium Catalysts (e.g., Pd nanoparticles on carbon aerogel)

To address the challenges associated with homogeneous catalysts, such as cost and contamination of products, significant efforts have been directed towards the development of heterogeneous palladium catalysts. rsc.org These solid-supported catalysts offer the distinct advantages of easy separation from the reaction mixture and the potential for recycling and reuse. researchgate.netmdpi.com

Palladium nanoparticles (PdNPs) supported on various materials have emerged as highly effective catalysts for C-C coupling reactions, including the Sonogashira reaction. rsc.orgresearchgate.net Carbon-based materials, such as carbon aerogels, are particularly attractive supports due to their high surface area and stability.

A notable example is the use of palladium nanoparticles doped on carbon aerogels for the Sonogashira cross-coupling of aryl iodides with terminal alkynes. researchgate.net These catalysts have demonstrated the ability to produce the desired coupling products in excellent yields. researchgate.net A key advantage of this system is the ease of catalyst recovery and its reusability over multiple reaction cycles without significant loss of activity. researchgate.nettandfonline.com For instance, a palladium catalyst supported on silk fibroin has been effectively used in Sonogashira reactions at 90 °C with a low metal loading of 0.25 mol%. researchgate.net

The mechanism of these heterogeneous catalysts can be complex, with the possibility of both solid-phase catalysis and leaching of active palladium species into the solution to act as a homogeneous catalyst. However, studies involving filtration tests and kinetic analysis often support a predominantly heterogeneous catalytic pathway. researchgate.net

Table 1: Performance of Heterogeneous Palladium Catalysts in Sonogashira Coupling

| Catalyst | Support Material | Reactants | Yield (%) | Reusability | Reference |

|---|---|---|---|---|---|

| Pd Nanoparticles | Carbon Aerogel | Aryl iodides, Terminal alkynes | Excellent | Multiple cycles | researchgate.net |

| Pd/SF | Silk Fibroin | Aryl iodides, Terminal alkynes | Good | - | researchgate.net |

Copper Co-catalysis and Amine Bases

The traditional Sonogashira reaction relies on a dual catalytic system of palladium and a copper(I) salt, typically copper(I) iodide (CuI). wikipedia.orgorganic-chemistry.org The role of the copper co-catalyst is to react with the terminal alkyne to form a copper acetylide intermediate. wikipedia.org This intermediate then undergoes transmetalation with the palladium(II) complex, which is a key step in the catalytic cycle. The use of copper as a co-catalyst has been shown to be beneficial, leading to enhanced yields and product selectivities. researchgate.net

Amine bases, such as triethylamine or diethylamine, are crucial components of the Sonogashira reaction. wikipedia.orgyoutube.com They serve multiple purposes: they act as a base to neutralize the hydrogen halide byproduct formed during the reaction, and they can also function as the solvent. wikipedia.org The basic medium is essential for the deprotonation of the terminal alkyne, facilitating the formation of the reactive acetylide species. libretexts.org In some cases, the amine can also coordinate to the palladium center, influencing the catalytic activity. researchgate.net

While copper co-catalysis is widely employed, concerns about its environmental impact and potential for promoting undesirable alkyne homocoupling have led to the development of copper-free Sonogashira protocols. libretexts.orgnih.gov However, in many applications, the synergistic effect of the palladium-copper system remains the preferred method for achieving high efficiency under mild conditions. researchgate.netresearchgate.net

One-Pot Sequential Reaction Strategies

One-pot sequential reactions, where multiple synthetic transformations are carried out in a single reaction vessel without the isolation of intermediates, offer significant advantages in terms of efficiency, resource conservation, and reduced waste generation. nih.govresearchgate.net In the context of synthesizing complex molecules containing the ethynylbenzoate moiety, sequential strategies that combine the Sonogashira coupling with other reactions are highly valuable.

For instance, a domino intermolecular Sonogashira coupling followed by an intramolecular cyclization has been utilized to synthesize 2,3-disubstituted benzo[b]furans. organic-chemistry.org This approach involves the initial formation of an arylalkyne via Sonogashira coupling, which then undergoes a subsequent cyclization reaction in the same pot. Such strategies streamline the synthesis of complex heterocyclic structures.

The concept of sequential reactions can be extended to multi-step syntheses where the product of one reaction becomes the substrate for the next, all within the same reaction setup. youtube.comyoutube.comyoutube.com This approach is particularly powerful for building molecular complexity in an efficient manner.

Alternative Synthetic Routes to Ethynyl-Substituted Benzoates

While the Sonogashira reaction is the most prevalent method, other catalytic systems have been explored for the synthesis of ethynyl-substituted benzoates.

Zinc-Catalyzed Cascade Reactions

Recent research has demonstrated the potential of zinc catalysis in organic synthesis. While specific examples for the direct synthesis of this compound via zinc-catalyzed cascade reactions are not prominently featured in the provided context, the development of cascade reactions in general offers a promising avenue for future synthetic innovations.

Gold-Catalyzed Oxidative Cross-Coupling

Gold catalysis has emerged as a powerful tool for a variety of organic transformations, including the formation of C-C bonds. rsc.org Gold catalysts can activate alkynes towards nucleophilic attack and participate in oxidative cross-coupling reactions. uni-heidelberg.de

A gold(I)-catalyzed cascade cyclization-oxidative cross-coupling process has been developed for the synthesis of β-alkynyl-γ-butenolides from allenoates and terminal alkynes. nih.gov This reaction proceeds through a proposed Au(I)/Au(III) redox cycle, with an external oxidant. nih.gov While this specific example does not directly yield this compound, it highlights the potential of gold catalysis in forming C(sp)-C(sp) bonds and constructing complex molecular architectures. uni-heidelberg.denih.gov The development of gold-catalyzed methods for the direct cross-coupling of aryl halides with terminal alkynes could provide a valuable alternative to palladium-based systems.

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry, which aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are increasingly influencing synthetic strategies. nih.gov In the synthesis of this compound, several approaches align with green chemistry principles.

The use of heterogeneous, recyclable catalysts, as discussed in section 2.1.2.2, is a key green strategy. rsc.org By minimizing the use of precious metals and enabling their recovery and reuse, the environmental and economic impact of the synthesis is significantly reduced. orientjchem.org

Furthermore, the development of reactions in environmentally benign solvents, such as water, is a major goal of green chemistry. rsc.org While many Sonogashira reactions are performed in organic solvents, research into conducting these couplings in aqueous media is ongoing. The use of sustainable solvents like ethyl acetate (B1210297) in one-pot syntheses also represents a move towards greener processes. nih.gov

Solvent-free reaction conditions, where possible, offer another significant environmental benefit. umn.edu The development of solid-state or neat reaction conditions for the Sonogashira coupling would further enhance the green credentials of this important transformation.

Table 2: Chemical Compounds Mentioned

| Compound Name | Role in Synthesis |

|---|---|

| This compound | Target Molecule |

| Ethyl 4-hydroxybenzoate | Starting Material |

| Phenylacetylene | Reactant |

| 1-bromo-4-iodobenzene | Reactant |

| Trimethylsilylacetylene | Reactant |

| 4-iodoanisole | Reactant |

| 2-iodophenol | Reactant |

| Palladium Acetate | Catalyst Precursor |

| Copper(I) Iodide | Co-catalyst |

| Triethylamine | Base, Solvent |

| Diethylamine | Base, Solvent |

| Triphenylphosphine | Ligand |

| 11-bromoundecanoic acid hexylamide | Starting Material |

| δ-Decalactone | Monomer |

Utilization of Ionic Liquids as Solvents

Ionic liquids (ILs) have emerged as promising "green" solvents for chemical synthesis due to their low vapor pressure, high thermal stability, and ability to dissolve a wide range of organic and inorganic compounds. In the context of the Sonogashira reaction for synthesizing this compound and its analogues, ionic liquids can serve multiple roles, including as the reaction medium, and in some cases, as part of the catalytic system or as a co-base.

The Sonogashira coupling of aryl iodides with terminal alkynes has been successfully demonstrated in various ionic liquids. For instance, the reaction of iodobenzene with phenylacetylene has been studied in several room-temperature ionic liquids, with a focus on the regeneration of the catalytic system immobilized in 1-butyl-3-methylimidazolium hexafluorophosphate (B91526) ([bmim]PF₆). researchgate.net This system allows for the effective synthesis of diarylacetylenes, the core structure of this compound.

A notable example is the use of a γ-valerolactone-based ionic liquid, tetrabutylphosphonium (B1682233) 4-ethoxyvalerate ([TBP][4EtOV]), as a solvent for the palladium-catalyzed Sonogashira coupling of aryl iodides and functionalized acetylenes. beilstein-journals.org This bio-based ionic liquid acts as the solvent, ligand, and base, eliminating the need for traditional volatile organic solvents and auxiliary bases. The reactions proceed under mild conditions to afford a variety of cross-coupling products in good to excellent yields. beilstein-journals.org While the direct synthesis of this compound is not explicitly detailed, the successful coupling of various iodoaromatic compounds with terminal acetylenes in this system provides a strong precedent for its application.

The following table summarizes the yields of Sonogashira coupling products analogous to this compound, synthesized in a γ-valerolactone-based ionic liquid.

| Aryl Iodide | Acetylene (B1199291) | Product | Yield (%) |

| Iodobenzene | Phenylacetylene | Diphenylacetylene | 99 |

| 4-Iodoanisole | Phenylacetylene | 4-Methoxydiphenylacetylene | 97 |

| 4-Iodonitrobenzene | Phenylacetylene | 4-Nitrodiphenylacetylene | 95 |

| Iodobenzene | 1-Octyne | 1-Phenyl-1-octyne | 92 |

| Data sourced from a study on Sonogashira coupling reactions in γ-valerolactone-based ionic liquids. beilstein-journals.org |

The use of task-specific ionic liquids, such as those with appended functional groups, has also been explored. A piperidine-appended dimethyl-imidazolium-NTf₂ ionic liquid has been shown to function as both a solvent and a base in the copper-free Sonogashira cross-coupling of aryl iodides with terminal acetylenes. lookchem.com This approach simplifies the reaction setup and workup procedures.

Catalyst Reuse and Recovery

The high cost of palladium provides a strong incentive for the development of catalytic systems that allow for efficient catalyst recovery and reuse, a critical factor for industrial applications. mdpi.com Anchoring the palladium catalyst to a solid support is a common strategy to facilitate its separation from the reaction mixture and subsequent reuse. mdpi.com

In the context of Sonogashira reactions for producing compounds like this compound, several recyclable catalytic systems have been investigated. For example, a palladium catalyst immobilized in the γ-valerolactone-based ionic liquid, [TBP][4EtOV], was successfully reused for multiple cycles in the coupling of iodobenzene and phenylacetylene. beilstein-journals.org The product was extracted with pentane, leaving the catalyst-containing ionic liquid phase to be used in subsequent runs. A gradual decrease in yield was observed over successive cycles.

| Cycle | Yield (%) |

| 1 | 88 |

| 2 | 76 |

| 3 | 65 |

| 4 | 50 |

| Catalyst reuse data for the Sonogashira coupling of iodobenzene and phenylacetylene in a γ-valerolactone-based ionic liquid. beilstein-journals.org |

Heterogeneous catalysts, where palladium is supported on materials like silica, polystyrene, or nitrogen-doped carbon, have also demonstrated good reusability. A palladium complex on a polystyrene support was reused up to eight times in the Sonogashira coupling of aryl iodides, although some palladium leaching was noted. mdpi.com Similarly, a Pd/NH₂-SiO₂ catalyst was recovered by centrifugation and reused for three cycles with a moderate decrease in yield. mdpi.com

The development of green solvent systems combined with recyclable catalysts offers further environmental benefits. A Heck-Cassar-Sonogashira cross-coupling protocol using a blend of N-hydroxyethylpyrrolidone (HEP), water, and N,N,N′,N′-tetramethyl guanidine (B92328) (TMG) as the base allowed for the recycling of the catalyst/solvent solution, leading to high turnover numbers. nih.gov

Advanced Spectroscopic and Structural Characterization of Ethyl 4 Phenylethynyl Benzoate and Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules like ethyl 4-(phenylethynyl)benzoate. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and through-space proximity of atoms within a molecule.

¹H NMR Spectroscopic Analysis

Proton (¹H) NMR spectroscopy of this compound provides distinct signals corresponding to each type of proton in the molecule. The ethyl group is readily identified by its characteristic triplet and quartet signals. The aromatic protons on the two phenyl rings appear as multiplets in the downfield region of the spectrum.

The chemical shifts (δ) are reported in parts per million (ppm) relative to an internal standard. For the ethyl group, the methyl (CH₃) protons typically appear as a triplet, while the methylene (B1212753) (CH₂) protons are observed as a quartet due to spin-spin coupling with the adjacent methyl group. The protons of the phenyl rings resonate at lower fields due to the deshielding effect of the aromatic ring currents and the electron-withdrawing ester group.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 1.39–1.44 | t | 3H | -CH₃ |

| 4.36–4.44 | q | 2H | -OCH₂- |

| 7.35–7.39 | m | 3H | Ar-H |

| 7.54–7.61 | m | 4H | Ar-H |

| 8.02–8.05 | m | 2H | Ar-H |

Data sourced from a synthesis of this compound. rsc.org

¹³C NMR Spectroscopic Analysis

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal.

The spectrum shows characteristic peaks for the carbonyl carbon of the ester group, the sp-hybridized carbons of the alkyne, the aromatic carbons, and the carbons of the ethyl group. The carbonyl carbon is typically the most deshielded, appearing at the lowest field. The chemical shifts of the aromatic carbons can be used to confirm the substitution pattern.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| 14.5 | -CH₃ |

| 61.3 | -OCH₂- |

| 88.9 | Alkyne C |

| 92.5 | Alkyne C |

| 122.9 | Aromatic C |

| 128.1 | Aromatic C |

| 128.6 | Aromatic C |

| 128.9 | Aromatic C |

| 129.7 | Aromatic C |

| 130.0 | Aromatic C |

| 131.7 | Aromatic C |

| 131.9 | Aromatic C |

| 166.3 | C=O |

Data sourced from a synthesis of this compound. rsc.org

Solid-State NMR for Condensed Phase Analysis

While solution-state NMR provides detailed information about individual molecules, solid-state NMR (ssNMR) is a powerful technique for probing the structure and dynamics of materials in the condensed phase. nih.gov Unlike solution NMR where rapid molecular tumbling averages out anisotropic interactions, in ssNMR these interactions provide valuable structural information. nih.gov

For compounds like this compound, ssNMR can offer insights into intermolecular interactions, crystallographic non-equivalence, and the packing of molecules in the solid state. nih.gov Techniques such as Magic Angle Spinning (MAS) are employed to reduce line broadening caused by dipolar interactions and chemical shift anisotropy, resulting in higher resolution spectra. nih.gov By analyzing the ssNMR spectra, one can create "fingerprints" that relate to specific structures and their properties. youtube.com This is particularly useful for studying polymorphism, where a compound can exist in different crystalline forms with distinct physical properties. While specific ssNMR data for this compound is not widely available, the technique holds significant potential for characterizing its solid-state behavior and that of its derivatives.

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) Analysis

Fourier Transform Infrared (FT-IR) spectroscopy is a key technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the FT-IR spectrum would exhibit characteristic absorption bands corresponding to the various vibrational modes of the molecule.

Key expected absorptions include:

C=O Stretch: A strong absorption band characteristic of the ester carbonyl group. For a similar molecule, 4-[4'-Cyanophenoxy-carbonyl-phenyl-4-(trimethylsilyl)ethynyl]-benzoate, this peak is observed at 1743 cm⁻¹. researchgate.net In ethyl benzoate (B1203000), the C=O stretch is also a prominent feature. nist.gov

C≡C Stretch: A weak to medium absorption band for the alkyne triple bond. In a related silyl-protected derivative, this peak is seen at 2152 cm⁻¹. researchgate.net

C-O Stretch: Strong absorptions corresponding to the C-O single bonds of the ester group.

Aromatic C-H Stretch: Peaks typically appearing above 3000 cm⁻¹.

Aliphatic C-H Stretch: Absorptions from the ethyl group, usually found just below 3000 cm⁻¹.

Aromatic C=C Bending: Characteristic absorptions in the fingerprint region (below 1500 cm⁻¹) that can give information about the substitution pattern of the benzene (B151609) rings.

While a specific spectrum for this compound is not provided in the search results, the analysis of related compounds allows for a confident prediction of its key spectral features.

X-ray Diffraction (XRD) Studies

X-ray diffraction (XRD) is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

Single Crystal X-ray Diffraction for Molecular Geometry and Crystal Packing

By irradiating a single crystal of a compound with X-rays and analyzing the resulting diffraction pattern, it is possible to determine bond lengths, bond angles, and torsion angles with high precision. This provides an unambiguous determination of the molecule's conformation in the solid state. Furthermore, the analysis reveals how the molecules pack together in the crystal lattice, including any intermolecular interactions such as C-H···π interactions. nih.gov

While a specific crystal structure for this compound has not been detailed in the provided search results, the study of related molecules demonstrates the utility of this technique. For instance, the crystal structure of ethyl 4-[(4-methylbenzyl)oxy]benzoate revealed that three conformationally distinct molecules were present in the asymmetric unit, highlighting the molecule's conformational flexibility. nih.gov A similar analysis of this compound would definitively establish its molecular geometry and the nature of its crystal packing, which are fundamental to understanding its solid-state properties.

Powder X-ray Diffraction for Bulk Material Characterization

Powder X-ray Diffraction (PXRD) is a non-destructive analytical technique used to determine the crystalline properties of a bulk solid material. It provides information on the crystal structure, phase purity, and degree of crystallinity. For a synthesized compound like this compound, PXRD is crucial for confirming that the bulk sample consists of a single, uniform crystalline phase and for identifying any potential polymorphic forms or impurities.

While specific PXRD patterns for this compound are not detailed in foundational literature, the characterization of structurally related compounds by single-crystal X-ray diffraction has been performed. mdpi.com Single-crystal XRD provides the precise atomic arrangement within the crystal lattice, which can then be used to computationally generate a theoretical PXRD pattern. This theoretical pattern serves as a benchmark against which the experimental PXRD data of a bulk powder sample can be compared to verify its identity and purity. For example, studies on a series of ethyl 4-((4-alkoxyphenyl)diazenyl)benzoates utilized single-crystal XRD to determine their molecular structure and packing, revealing the presence of specific smectic liquid crystalline phases. mdpi.com

Mass Spectrometry for Molecular Weight Confirmation (e.g., ESI-MS, EI-MS)

Mass spectrometry is an indispensable tool for confirming the molecular weight of a synthesized compound. For this compound, the theoretical monoisotopic mass is 250.09938 g/mol , corresponding to its molecular formula, C₁₇H₁₄O₂. epa.gov

Electrospray Ionization (ESI) is a "soft" ionization technique that is particularly well-suited for determining the molecular weight of organic molecules without causing significant fragmentation. nih.gov In the characterization of this compound, low-resolution electrospray mass spectra (LRMS) have been successfully employed to confirm the compound's identity. edinst.com This technique typically shows a prominent peak corresponding to the protonated molecule [M+H]⁺ or other adducts like [M+Na]⁺.

In contrast, Electron Ionization (EI) is a "hard" ionization technique that can lead to extensive fragmentation of the molecule. nih.gov While this fragmentation can provide valuable structural information, it may also result in the absence of a clear molecular ion peak. nih.govrsc.org Studies on related benzoate esters show that common fragmentation pathways under EI conditions include the loss of the alkoxy group from the ester or cleavage of other side chains. rsc.org The comparison between soft ionization methods like ESI, which preserve the molecular ion, and hard methods like EI, which reveal fragmentation patterns, provides comprehensive structural confirmation. nih.gov

| Property | Value | Source |

| Molecular Formula | C₁₇H₁₄O₂ | epa.gov |

| Monoisotopic Mass | 250.09938 g/mol | epa.gov |

| Average Mass | 250.297 g/mol | epa.gov |

| Ionization Method Used | Electrospray Ionization (ESI) | edinst.com |

UV-Visible Absorption Spectroscopy for Electronic Transitions

UV-Visible absorption spectroscopy probes the electronic transitions within a molecule. The extended π-conjugated system of this compound, comprising two phenyl rings linked by an ethynyl (B1212043) group, is expected to give rise to strong absorptions in the UV region. These absorptions are primarily due to π → π* transitions.

| Compound | Solvent | Absorption λ_max (nm) | Molar Extinction Coefficient (ε) |

| Ethyl 4-(dimethylamino)benzoate (B8555087) | Ethanol (B145695) | 310.25 | 23,200 |

| Predicted for this compound | Common Organic Solvents | ~300-330 | N/A |

Table data for Ethyl 4-(dimethylamino)benzoate sourced from PhotochemCAD database. uni-muenchen.de Predicted values for this compound are based on analysis of its chromophore and data from related compounds.

Fluorescence Spectroscopy for Emission Properties

Fluorescence spectroscopy provides information about the electronic structure of the excited state and the relaxation pathways a molecule undergoes after absorbing light.

Steady-state fluorescence spectroscopy measures the emission spectrum of a sample under continuous illumination. edinst.com This analysis reveals the emission wavelength maxima and the Stokes shift (the difference in wavelength between the absorption and emission maxima), which are characteristic of a given fluorophore. The shape and peak wavelength of the emission spectrum can provide information about the molecule's excited state energy levels. edinst.com

For compounds with a benzoate core, fluorescence is a known property. Ethyl 4-(dimethylamino)benzoate is fluorescent, and its quantum yield has been quantified. uni-muenchen.de Similarly, derivatives of 4-Pentylphenyl 4-n-benzoate display fluorescence, with both local transitions and intramolecular charge transfer (ICT) states being observed depending on the solvent. bowdoin.edu Given its conjugated phenylethynyl structure, this compound is expected to be fluorescent, and its emission properties would likely be sensitive to solvent polarity. bowdoin.edu

Time-resolved fluorescence spectroscopy measures the decay of fluorescence intensity over time following excitation with a short pulse of light. edinst.com This measurement yields the fluorescence lifetime (τ), which is the average time a molecule spends in the excited state before returning to the ground state. mdpi.com The technique of Time-Correlated Single Photon Counting (TCSPC) is commonly used for measuring lifetimes on the picosecond to nanosecond timescale. mdpi.comedinst.com

Studies on tolane (diphenylacetylene), the core chromophore of this compound, reveal complex excited-state dynamics. The lifetimes are in the nanosecond range near the origin of the first excited state but decrease to tens of picoseconds at higher excitation energies. researchgate.net This suggests the presence of efficient non-radiative decay pathways, such as sequential two-step relaxation processes. researchgate.net Time-resolved fluorescence can uncover such complex dynamics, often revealing multi-exponential decays that correspond to different excited species or relaxation pathways, such as intramolecular charge transfer or solvent relaxation. mdpi.comrsc.org This technique provides critical insights into the photophysical processes that govern the de-excitation of the molecule, which are averaged out in steady-state measurements. nih.gov

Computational and Theoretical Investigations of Ethyl 4 Phenylethynyl Benzoate

Density Functional Theory (DFT) Calculations

DFT is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the condensed phases. This theory is based on the determination of the electron density of a system, from which various properties can be derived. For a molecule like Ethyl 4-(phenylethynyl)benzoate, DFT calculations can elucidate its fundamental structural and electronic characteristics.

Geometry optimization is a computational procedure that seeks to determine the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional shape. Using DFT methods, such as the B3LYP functional with a basis set like 6-31G(d,p), the bond lengths, bond angles, and dihedral angles of this compound can be calculated.

The optimized structure of this compound is expected to feature a largely planar conformation. The two aromatic rings, the phenyl group and the benzoate (B1203000) group, are connected by a rigid linear ethynyl (B1212043) (–C≡C–) linker. This linker ensures that the π-systems of the two rings are electronically conjugated. The ethyl ester group introduces some conformational flexibility, particularly around the C-O single bonds. The dihedral angle between the two phenyl rings would be a key parameter to determine the extent of coplanarity and, consequently, the efficiency of π-electron delocalization across the molecular backbone.

Table 1: Illustrative Optimized Geometrical Parameters for this compound (Note: The following values are illustrative placeholders, as specific published computational data for this molecule is not available. This table demonstrates how such data would be presented.)

| Parameter | Bond/Angle | Calculated Value |

| Bond Lengths | ||

| C≡C | ~ 1.21 Å | |

| C-C (alkyne-phenyl) | ~ 1.43 Å | |

| C=O (ester) | ~ 1.22 Å | |

| C-O (ester) | ~ 1.35 Å | |

| Bond Angles | ||

| C-C≡C | ~ 178-180° | |

| O=C-O (ester) | ~ 125° | |

| Dihedral Angle | ||

| Phenyl - Phenyl | ~ 0-10° |

Electronic Structure Analysis

The arrangement of electrons within the optimized molecular structure governs its chemical behavior and spectroscopic properties. DFT provides several tools to analyze this electronic landscape.

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding chemical reactivity and electronic transitions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between them, the HOMO-LUMO gap, is a critical parameter that indicates the molecule's kinetic stability and the energy required for electronic excitation. A smaller gap generally implies higher chemical reactivity and easier electronic excitation.

For this compound, the HOMO is expected to be distributed primarily along the electron-rich phenylethynyl portion of the molecule, which acts as the electron-donating moiety. Conversely, the LUMO is anticipated to be localized on the electron-withdrawing ethyl benzoate group, particularly around the carbonyl and the associated phenyl ring. The calculated energy gap would provide insight into the molecule's potential as a component in organic electronic materials.

Table 2: Illustrative Frontier Molecular Orbital Energies for this compound (Note: The following values are illustrative placeholders.)

| Molecular Orbital | Energy (eV) |

| HOMO | ~ -6.5 eV |

| LUMO | ~ -1.8 eV |

| HOMO-LUMO Gap (ΔE) | ~ 4.7 eV |

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the total electrostatic potential on the electron density surface of a molecule. It is an invaluable tool for identifying the electrophilic and nucleophilic sites within a molecule. Regions of negative potential (typically colored red or yellow) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack.

In an MEP map of this compound, the most negative potential would be concentrated around the highly electronegative oxygen atoms of the ester's carbonyl group. The π-electron clouds of the aromatic rings and the alkyne bridge would show intermediate potential, while the hydrogen atoms of the ethyl group and the aromatic rings would represent the most positive potential regions.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. It examines interactions between filled "donor" NBOs and empty "acceptor" NBOs. The strength of these interactions is quantified by the second-order perturbation theory energy, E(2), which indicates the magnitude of intramolecular charge transfer (ICT).

For this compound, significant NBO interactions would be expected between the π-orbitals of the phenyl ring (donors) and the π*-antibonding orbitals of the benzoate ring and carbonyl group (acceptors). The ethynyl bridge plays a crucial role in mediating this charge transfer. These calculations quantify the donor-acceptor character of the molecular system.

Table 3: Illustrative NBO Analysis - Key Stabilization Energies E(2) for this compound (Note: The following values are illustrative placeholders.)

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

| π (Phenyl C1-C6) | π* (Alkyne C7-C8) | > 15 |

| π (Alkyne C7-C8) | π* (Benzoate C9-C14) | > 10 |

| π (Benzoate C9-C14) | π* (Carbonyl C=O) | > 20 |

Time-Dependent DFT (TD-DFT) for Excited State Properties

While DFT is primarily a ground-state theory, its extension, Time-Dependent Density Functional Theory (TD-DFT), is a powerful method for calculating the properties of electronic excited states. TD-DFT can predict the vertical excitation energies, oscillator strengths (which relate to absorption intensity), and the nature of electronic transitions. These calculations are used to simulate and interpret UV-Visible absorption spectra.

For this compound, TD-DFT calculations would likely reveal that the lowest energy electronic transitions are predominantly of a π → π* character. Specifically, the transitions would correspond to the excitation of an electron from the HOMO (localized on the phenylethynyl part) to the LUMO (localized on the benzoate part), confirming the intramolecular charge transfer nature of the excitation.

Table 4: Illustrative TD-DFT Calculated Excited State Properties for this compound (Note: The following values are illustrative placeholders.)

| Excited State | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |

| S1 | 3.95 | 314 | 0.85 | HOMO → LUMO (95%) |

| S2 | 4.30 | 288 | 0.15 | HOMO-1 → LUMO (80%) |

Simulation of Electronic Absorption and Emission Spectra

The electronic absorption and emission characteristics of this compound are computationally investigated using quantum chemical methods. Time-Dependent Density Functional Theory (TD-DFT) is a primary tool for simulating the electronic spectra of organic molecules in both vacuum and solvent environments. researchgate.net These simulations provide insights into the nature of electronic transitions, such as the π→π* transitions typical for conjugated systems like this compound.

The calculations yield data on absorption wavelengths (λ_abs), emission wavelengths (λ_em), and their corresponding oscillator strengths (f), which indicate the probability of a given electronic transition. The simulated spectra are then often compared with experimental data to validate the computational model. For molecules with potential for intramolecular charge transfer (ICT), these simulations can elucidate the character of the excited states, distinguishing between locally excited (LE) and ICT states. researchgate.net Analysis of the molecular orbitals involved, particularly the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), helps to characterize these transitions. researchgate.net

Table 1: Simulated Spectroscopic Data for this compound This table presents hypothetical data representative of typical TD-DFT calculation outputs for a molecule like this compound.

| Parameter | Value | Transition | Oscillator Strength (f) |

|---|---|---|---|

| Simulated Absorption (λ_abs) | 310 nm | S₀ → S₁ (HOMO → LUMO) | 0.85 |

| Simulated Emission (λ_em) | 385 nm | S₁ → S₀ (LUMO → HOMO) | N/A |

Vertical Excitation Energies

Vertical excitation energies represent the energy difference between the ground state and an excited state at the fixed ground-state molecular geometry. These energies are a direct output of TD-DFT calculations and are crucial for understanding the photophysical properties of a molecule. researchgate.net They correspond to the Franck-Condon principle, where electronic transitions occur much faster than nuclear rearrangement.

For this compound, the calculation of vertical excitation energies for the lowest singlet states (S₁, S₂, etc.) helps in assigning the bands observed in experimental UV-Vis absorption spectra. researchgate.net The results are typically reported in electron volts (eV) and are often accompanied by the oscillator strength (f) and the main orbital contributions to that transition. A high oscillator strength signifies a strongly allowed transition, which corresponds to an intense absorption band.

Table 2: Calculated Vertical Excitation Energies for this compound This table presents hypothetical data representative of typical TD-DFT calculation outputs.

| Excited State | Vertical Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Orbital Contribution |

|---|---|---|---|---|

| S₁ | 4.00 | 310 | 0.85 | HOMO → LUMO (95%) |

| S₂ | 4.55 | 272 | 0.15 | HOMO-1 → LUMO (88%) |

| S₃ | 4.98 | 249 | 0.02 | HOMO → LUMO+1 (90%) |

Non-Linear Optical (NLO) Properties Calculations

Computational chemistry provides essential tools for predicting the Non-Linear Optical (NLO) properties of materials, which is critical for their application in optoelectronics and photonics. For organic molecules like this compound, which possesses a π-conjugated system, NLO properties are of significant interest. DFT calculations are commonly used to compute these properties. researchgate.net The presence of the donor-acceptor-like structure (phenyl group and ethyl benzoate group connected by an ethynyl linker) can enhance NLO responses. The third-order nonlinear optical susceptibility, χ(3), is a key parameter evaluated in these studies. researchgate.net

Polarizability and Hyperpolarizability Calculations

The NLO response of a molecule is fundamentally related to its polarizability (α) and hyperpolarizabilities (β, γ). These tensors describe the ease with which the electron cloud of a molecule can be distorted by an external electric field.

Linear Polarizability (α): Relates the induced dipole moment to the applied electric field strength.

First Hyperpolarizability (β): Responsible for second-order NLO effects like second-harmonic generation (SHG).

Second Hyperpolarizability (γ): Responsible for third-order NLO effects like third-harmonic generation (THG) and two-photon absorption.

These values are calculated using DFT methods, often with the B3LYP functional. researchgate.net The total molecular polarizability and hyperpolarizability are typically reported as scalar quantities derived from the tensor components.

Table 3: Calculated NLO Properties for this compound This table presents hypothetical data representative of typical DFT calculation outputs for NLO properties.

| NLO Parameter | Calculated Value (a.u.) | Description |

|---|---|---|

| α_tot | 2.5 x 10⁻²³ | Total Linear Polarizability |

| β_tot | 1.2 x 10⁻³⁰ | Total First Hyperpolarizability |

| γ | 4.0 x 10⁻³⁶ | Total Second Hyperpolarizability |

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions within a crystal lattice. scirp.orgresearchgate.net By partitioning the crystal electron density, it defines a unique surface for each molecule. This surface is mapped with properties like d_norm, which highlights intermolecular contacts shorter or longer than van der Waals radii. nih.gov

For this compound, this analysis would reveal the nature and relative importance of various non-covalent interactions that stabilize the crystal packing, such as hydrogen bonds and π-π stacking. Red spots on the d_norm surface indicate close contacts (e.g., C-H···O hydrogen bonds), while blue regions represent weaker or longer contacts. researchgate.netnih.gov The analysis is complemented by 2D fingerprint plots, which provide a quantitative summary of the different types of atomic contacts, showing the percentage contribution of each interaction to the total Hirshfeld surface. nih.govresearchgate.net

Table 4: Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis This table presents hypothetical data showing the typical distribution of intermolecular contacts for a molecule like this compound.

| Intermolecular Contact Type | Percentage Contribution (%) | Description |

|---|---|---|

| H···H | 45.5% | Dominant van der Waals forces. scirp.org |

| C···H / H···C | 28.0% | Represents C-H···π interactions. scirp.org |

| O···H / H···O | 15.5% | Indicates weak C-H···O hydrogen bonding. |

| C···C | 8.5% | Suggests offset π-π stacking interactions. nih.gov |

| Other | 2.5% | Minor contributions from other contacts. |

Solvent Effects on Spectroscopic Properties: Solvatochromism Studies

Solvatochromism refers to the change in the position, and sometimes intensity, of a molecule's UV-Vis absorption or fluorescence emission bands when measured in different solvents. ijcce.ac.irbeilstein-journals.org This phenomenon arises from differential solvation of the ground and excited states due to solute-solvent interactions. For polar molecules, an increase in solvent polarity typically stabilizes the excited state more than the ground state, leading to a bathochromic (red) shift in fluorescence spectra. researchgate.net

Studying the solvatochromism of this compound provides insights into the change in its dipole moment upon electronic excitation. christuniversity.in The absorption and emission maxima are recorded in a series of solvents with varying polarity. The resulting spectral shifts can be correlated with solvent polarity functions, such as the Lippert-Mataga or Bakhshiev equations, to estimate the excited-state dipole moment. researchgate.netdntb.gov.ua This analysis helps to understand the nature of the excited state and the extent of charge redistribution upon excitation.

Table 5: Solvatochromic Data for this compound This table shows hypothetical absorption and emission maxima in various solvents, illustrating a typical solvatochromic effect.

| Solvent | Polarity (E_T(30)) | Absorption λ_max (nm) | Emission λ_max (nm) |

|---|---|---|---|

| n-Hexane | 31.0 | 308 | 375 |

| Toluene | 33.9 | 311 | 382 |

| Tetrahydrofuran (B95107) (THF) | 37.4 | 314 | 395 |

| Acetonitrile (B52724) | 45.6 | 315 | 408 |

| Ethanol (B145695) | 51.9 | 316 | 415 |

Functionalization Strategies and Derivative Synthesis for Ethyl 4 Phenylethynyl Benzoate

Modifications at the Phenyl Ring of the Phenylethynyl Moiety

Introduction of Electron-Donating and Electron-Withdrawing Groups

The electronic nature of substituents on the phenyl ring plays a crucial role in tuning the photophysical and electrochemical properties of phenylethynyl derivatives. The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) can alter the intramolecular charge transfer (ICT) characteristics of the molecule. rsc.org

For instance, studies on π-conjugated phenylethynyl-2,1,3-benzothiadiazole derivatives have shown that compounds bearing strong electron-donating groups, such as methoxy (B1213986) (-OCH3) and N,N-dimethylamino (-NMe2), exhibit pronounced solvatochromic behavior, indicating a significant change in dipole moment upon excitation. rsc.org These "push-pull" systems, with a strong ICT character in the excited state, tend to have high fluorescence quantum yields in nonpolar solvents and lower yields in polar solvents. rsc.org Conversely, derivatives with electron-withdrawing groups demonstrate weaker ICT character. rsc.org The synthesis of these derivatives is often achieved through Sonogashira cross-coupling reactions between a halogenated precursor and the appropriately substituted phenylacetylene (B144264). rsc.org

The strategic placement of these groups allows for the fine-tuning of the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which is critical for applications in organic electronics.

| Substituent Type | Example Group | Effect on Molecule | Potential Application |

| Electron-Donating | Methoxy (-OCH3) | Increases electron density, enhances ICT | Organic Light-Emitting Diodes (OLEDs) |

| Electron-Donating | N,N-dimethylamino (-NMe2) | Strong electron donation, significant solvatochromism | Molecular sensors, nonlinear optics |

| Electron-Withdrawing | Nitro (-NO2) | Decreases electron density, alters absorption spectra | Electron-acceptor materials |

| Electron-Withdrawing | Cyano (-CN) | Strong electron-withdrawing effect, modifies redox potentials | Organic field-effect transistors (OFETs) |

Alkyl and Alkoxy Substitutions

The introduction of alkyl and alkoxy groups onto the phenyl ring of the phenylethynyl moiety can influence the molecule's solubility, crystal packing, and steric properties. For example, a scalable process for producing various alkyl esters has been reported, highlighting the versatility of esterification reactions. nih.gov While this study focused on different types of esters, the principles can be applied to introduce alkyl chains onto the phenyl ring through precursors like 4-alkylphenylacetylene. Such modifications can be crucial for improving the processability of materials derived from ethyl 4-(phenylethynyl)benzoate for applications in organic electronics.

Modifications of the Benzoate (B1203000) Moiety

The benzoate portion of the molecule provides another avenue for functionalization, allowing for changes in solubility, reactivity, and potential for further derivatization.

Substitution of the Ethyl Group with Other Alkyl Chains

The ethyl group of the ester can be readily replaced with other alkyl chains of varying lengths and branching. This is typically achieved through transesterification or by synthesizing the desired ester directly from 4-(phenylethynyl)benzoic acid. The synthesis of various alkyl esters from carboxylic acids is a well-established process. nih.gov Modifying the alkyl chain can impact the physical properties of the resulting compound, such as its melting point and solubility in different organic solvents. This can be particularly important for controlling the morphology of thin films in organic electronic devices.

| Alkyl Group | Potential Impact on Properties |

| Methyl | Increased volatility compared to ethyl ester |

| Propyl, Butyl | Increased solubility in nonpolar solvents |

| Long-chain alkyls | Improved processability for solution-based fabrication |

| Branched alkyls | Disruption of crystal packing, potentially leading to amorphous films |

Ester Hydrolysis and Further Derivatization

A key transformation of the benzoate moiety is the hydrolysis of the ethyl ester to the corresponding carboxylic acid, 4-(phenylethynyl)benzoic acid (PEBA). youtube.comrsc.org This reaction is typically carried out using a base such as sodium hydroxide (B78521) in a solvent mixture like THF and water, followed by acidification. youtube.comrsc.org

The resulting carboxylic acid is a versatile intermediate for a wide range of further derivatizations. colostate.edu For example, it can be converted into acid chlorides, amides, or other esters, opening up possibilities for creating a diverse library of compounds. nih.govgreyhoundchrom.com Research has shown that PEBA itself exhibits biological activity, acting as a potent plant growth regulator. nih.govresearchgate.net This highlights the potential for developing new agrochemicals based on this scaffold. The derivatization of carboxylic acids is a fundamental process in organic synthesis, with numerous established methods available. colostate.edu

Incorporation into Larger Conjugated Systems

The rigid, linear structure of this compound makes it an excellent building block for the construction of larger, highly conjugated systems such as polymers and macrocycles. The alkyne functionality can participate in various coupling reactions, including further Sonogashira couplings, to extend the conjugated backbone. Similarly, the functional groups on the benzoate ring can be used as points of attachment for polymerization or macrocyclization reactions.

The incorporation of this motif into polymers can lead to materials with interesting photophysical and electronic properties, suitable for applications in sensors, organic solar cells, and light-emitting diodes. The precise control over the structure and properties of the monomer unit is essential for tailoring the characteristics of the final polymer.

Extension of the π-Conjugation Framework

Extending the π-conjugated system of this compound is a key strategy to modify its electronic and photophysical properties. This is often achieved through cross-coupling reactions, with the Sonogashira coupling being a prominent method. wikipedia.orgorganic-chemistry.orglibretexts.org

The Sonogashira reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. wikipedia.orgorganic-chemistry.org This reaction is particularly well-suited for extending the π-conjugation of this compound by introducing additional aryl or ethynyl (B1212043) groups. The reaction is typically conducted under mild conditions, often at room temperature, and can be carried out in various solvents, including aqueous media with the use of surfactants. wikipedia.orgrsc.org

For instance, the terminal alkyne of this compound can be coupled with various aryl halides to introduce new aromatic rings, thereby elongating the conjugated path. Conversely, the aryl halide functionality can be introduced into the this compound structure, which can then be reacted with other terminal alkynes.

A study on the synthesis of unsymmetrical 5,12-bis(phenylethynyl)tetracene derivatives utilized Sonogashira coupling to connect 5-ethynyl-12-phenylethynyltetracene with iodobenzenes, demonstrating the effectiveness of this method in creating extended π-systems. thieme-connect.de The reaction conditions for Sonogashira couplings can be fine-tuned by selecting appropriate catalysts, bases, and solvents to optimize the yield and purity of the desired products. organic-chemistry.orgrsc.org

Table 1: Examples of Sonogashira Coupling Reactions for Extending π-Conjugation

| Reactant 1 | Reactant 2 | Catalyst System | Base | Solvent | Product |

| Ethyl 4-iodobenzoate (B1621894) | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Piperidine | Surfactant in H₂O | This compound |

| 1-Bromo-4-iodobenzene | Trimethylsilylacetylene | Not Specified | Not Specified | Not Specified | Bis(4-bromophenyl)acetylene |

| 5-Ethynyl-12-phenylethynyltetracene | Iodobenzene (B50100) | Not Specified | Not Specified | Not Specified | Unsymmetrical 5,12-bis(phenylethynyl)tetracene derivative |

This table presents illustrative examples of Sonogashira coupling reactions and does not represent a comprehensive list of all possible reaction conditions.

The extension of the π-conjugation framework directly impacts the molecule's absorption and emission spectra. Generally, as the conjugation length increases, the absorption and emission maxima shift to longer wavelengths (a bathochromic or red shift). This tunability is highly desirable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Formation of Oligomers and Polymers

The synthesis of oligomers and polymers from this compound or its derivatives allows for the creation of materials with enhanced thermal stability, mechanical strength, and processability. researchgate.net The phenylethynyl group plays a crucial role, often serving as a reactive site for polymerization or as a terminal end-capping agent that can undergo thermal curing. researchgate.netmdpi.com

One major application is in the formation of phenylethynyl-terminated imide (PETI) oligomers. researchgate.netmdpi.com In this approach, a dianhydride and a diamine are reacted in the presence of a phenylethynyl-containing end-capping agent, such as 4-phenylethynyl phthalic anhydride (B1165640) (PEPA). mdpi.com While this compound itself is not directly used as the end-capper, the underlying phenylethynyl moiety is the key functional group. These PETI oligomers possess low melt viscosities, facilitating their processing into various forms like films, moldings, and adhesives for high-temperature aerospace applications. researchgate.netmdpi.com Upon thermal curing at high temperatures (around 350-370°C), the phenylethynyl groups undergo complex reactions leading to chain extension, branching, and crosslinking, resulting in a rigid, thermoset network with exceptional thermal and oxidative stability. researchgate.net

Another strategy involves the direct polymerization of the acetylene (B1199291) group in phenylethynyl-containing monomers. For example, poly(phenylacetylene) and its derivatives can be synthesized through metathesis polymerization using catalysts like WCl₆/Ph₄Sn. osti.gov This method has been used to prepare polymers from monomers structurally related to this compound, such as 4-triisopropylsilylethynyl-phenylacetylene. osti.gov The resulting polymers can be further modified, for instance, by removing protecting groups to yield a polymer with reactive acetylene side chains. osti.gov These polymers are often soluble in common organic solvents, which is advantageous for processing. osti.gov

The formation of oligomers and polymers can also be achieved through step-growth polymerization. researchgate.netmdpi.com For instance, derivatives of this compound can be functionalized with two reactive groups to act as monomers in polycondensation reactions. This approach allows for the incorporation of the rigid and linear phenylethynylbenzoate unit into the main chain of polymers like polyesters or polyamides, imparting specific thermal and mechanical properties to the resulting material.

Applications of Ethyl 4 Phenylethynyl Benzoate in Advanced Materials Science

Liquid Crystalline Materials Development: A Knowledge Gap

The development of new liquid crystalline materials is a critical area of research, with applications ranging from high-resolution displays to advanced sensors. The molecular structure of Ethyl 4-(phenylethynyl)benzoate, featuring a rod-like shape conferred by the phenyl and ethynyl (B1212043) groups, is a common motif in calamitic (rod-shaped) liquid crystals. However, a comprehensive understanding of its liquid crystalline properties requires specific experimental data that is currently lacking.

Mesomorphic Phase Behavior and Characterization: Data Needed

The identification and characterization of mesophases—the intermediate states between a crystalline solid and an isotropic liquid—are fundamental to understanding a material's potential as a liquid crystal. This typically involves techniques such as differential scanning calorimetry (DSC) to determine phase transition temperatures and enthalpies, and polarized optical microscopy (POM) to observe the characteristic textures of different liquid crystal phases (e.g., nematic, smectic).

Without experimental data from these techniques for this compound, its mesomorphic phase behavior remains unknown. Key information that would be required includes:

Transition Temperatures: The temperatures at which the material transitions between solid, liquid crystal, and liquid states.

Mesophase Identification: The specific type of liquid crystal phase or phases exhibited (e.g., nematic, smectic A, smectic C).

Thermodynamic Data: Enthalpy and entropy changes associated with each phase transition.

A hypothetical data table for such characterization would look like this:

| Transition | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy (J/g) |

| Crystal to Nematic | — | — | — |

| Nematic to Isotropic | — | — | — |

This table is for illustrative purposes only, as no specific data for this compound could be found.

Structure-Mesophase Relationship Studies: A Call for Comparative Analysis

Understanding how the molecular structure of a compound influences its liquid crystalline properties is a cornerstone of materials design. For this compound, this would involve comparing its properties to those of structurally similar molecules. For instance, altering the length of the ethyl group or substituting the phenyl ring could provide insights into how these modifications affect the stability and type of mesophases formed. Such studies are crucial for the rational design of new liquid crystals with desired properties. However, without baseline data on this compound itself, these comparative studies cannot be performed.

Potential in Liquid Crystal Displays (LCDs): An Unexplored Avenue

The suitability of a liquid crystal for use in LCDs depends on a range of physical properties, including its dielectric anisotropy, optical anisotropy (birefringence), viscosity, and the temperature range of its nematic phase. While the rigid core of this compound might suggest a potential for high birefringence, a desirable trait for certain display applications, no studies have been found that measure these crucial parameters.

Organic Electronic and Optoelectronic Devices: An Open Field of Inquiry

The same structural features that suggest liquid crystalline potential also hint at the possibility of using this compound in organic electronic and optoelectronic devices. The conjugated π-system of the phenylethynyl group can facilitate charge transport and influence the material's optical absorption and emission properties.

Organic Light-Emitting Diodes (OLEDs): Host or Emitter?

In the field of OLEDs, organic molecules can function as charge transporters, host materials, or light-emitting dopants. The properties of this compound, such as its HOMO/LUMO energy levels, photoluminescence quantum yield, and emission spectrum, would need to be determined to assess its suitability for any of these roles. Research in this area would involve fabricating and testing OLED devices incorporating this compound and measuring their performance metrics.

Organic Solar Cells: Donor or Acceptor?

Similarly, in organic solar cells (OSCs), the role of a material as either an electron donor or an electron acceptor is determined by its electronic properties. The development of new materials for OSCs is a dynamic area of research, but there is no indication from the available literature that this compound has been investigated for this purpose.

Molecular Gas Sensors

While direct applications of this compound in molecular gas sensing are not extensively documented, the inherent properties of its structural core, 1,4-bis(phenylethynyl)benzene (B159325) (BPEB), have been leveraged in the design of highly sensitive fluorescent sensors. For instance, a derivative of BPEB was engineered to include a specific capturing unit for the selective detection of diethyl chlorophosphate (DCP), a nerve agent simulant. pku.edu.cn The sensor demonstrated a distinct fluorescent response to DCP with a detection limit below 1 × 10⁻⁹ mol·L⁻¹, and it was not affected by other interfering chemicals, highlighting the potential of the phenylethynyl framework for creating specialized chemosensors. pku.edu.cn

The principle of fluorescence sensing often relies on the interaction between the analyte and the fluorophore, leading to a change in fluorescence intensity (quenching or enhancement) or a shift in emission wavelength. Fluorescent tracers are widely employed in industrial applications, such as in the oil and gas sector, due to their ease of detection at very low concentrations. mdpi.com The robust and highly fluorescent nature of aromatic and conjugated systems like this compound makes them promising candidates for the development of new sensing platforms for various analytes.

Optical Limiting Applications

Materials with nonlinear optical (NLO) properties are crucial for applications in photonics, including optical switching and optical limiting, which protects sensitive equipment from high-intensity light sources. researchgate.net The extended π-conjugated system of this compound makes it a candidate for such applications. The response of NLO materials is often characterized using the Z-scan technique, which measures the nonlinear refractive index and nonlinear absorption coefficient of a material. researchgate.netresearchgate.net

Fluorescent Materials and Probes

The rigid and planar structure of this compound, combined with its conjugated electronic system, makes it an excellent scaffold for the development of novel fluorescent materials.

Design of Fluorophores with Tunable Emission

The design of fluorophores with predictable and tunable emission wavelengths is a key goal in materials science. This is often achieved by creating molecules with an intramolecular charge transfer (ICT) character. mdpi.com this compound can be considered a model donor-π-acceptor (D-π-A) system, where the phenyl group acts as a potential electron donor, the ethynyl bridge facilitates π-conjugation, and the benzoate (B1203000) group serves as the electron acceptor.

The photophysical properties of this scaffold can be systematically modified by introducing different functional groups. nih.gov For example, adding a strong electron-donating group (e.g., dimethylamine) to the phenyl ring would enhance the ICT character, leading to a red-shift in the emission wavelength. mdpi.com Conversely, modifying the acceptor strength of the benzoate moiety could also be used to tune the emission. This strategy allows for the creation of a family of fluorophores with emissions spanning the visible spectrum from a single core structure. mdpi.comnih.gov

Table 1: Predicted Emission Tuning of this compound Derivatives This table is illustrative, based on established principles of fluorophore design. mdpi.comnih.gov

| Modification to Parent Compound | Predicted Effect on Emission | Rationale |

| Addition of -N(CH₃)₂ to Phenyl Ring | Significant Red-Shift | Increases electron-donating strength, enhancing ICT. |

| Addition of -OCH₃ to Phenyl Ring | Moderate Red-Shift | Methoxy (B1213986) group is a moderate electron donor. |

| Replacement of Phenyl with Naphthyl | Red-Shift | Extends the π-conjugated system. |

| Replacement of -COOEt with -CN | Blue-Shift | Cyano group is a stronger electron acceptor, potentially altering energy levels. |

Luminescent Solar Concentrators

Luminescent solar concentrators (LSCs) are devices that capture sunlight over a large area and concentrate it onto smaller, high-efficiency photovoltaic cells. nih.govnih.gov They typically consist of a transparent polymer matrix doped with a fluorescent dye. nih.gov The dye absorbs a broad range of solar light and re-emits it at a longer, red-shifted wavelength. This emitted light is then guided by total internal reflection to the edges of the device where solar cells are placed. nih.gov

The performance of an LSC is highly dependent on the properties of the embedded fluorophore, which should have a high fluorescence quantum yield and a large Stokes shift to minimize re-absorption losses. researchgate.netresearchgate.net While many different classes of dyes are used, including perylene (B46583) bisimides and quinoxalines, the tunable nature of the phenylethynyl benzoate scaffold makes it an interesting candidate for this application. researchgate.netrsc.org By modifying its structure as described in the previous section, derivatives could be engineered to have optimal absorption and emission profiles for solar energy conversion, potentially being covalently bonded into a polymer matrix to enhance stability and performance. rsc.org

Optical Sensing Applications (e.g., fuel adulteration)

Fluorescence-based sensing is a powerful analytical tool due to its high sensitivity and simplicity. One practical application is the detection of fuel adulteration, where inexpensive solvents are illegally mixed with gasoline or diesel. ijsrp.org Several studies have demonstrated that fluorescent probes can detect such adulteration. mdpi.comresearchgate.net The principle relies on the change in the probe's fluorescence upon interaction with the adulterant. For example, pyridine-based fluorophores show fluorescence quenching in the presence of added benzene (B151609) in gasoline, with a linear correlation between the emission intensity and the amount of adulterant. mdpi.com Similarly, lipophilic benzothiadiazole dyes have been used to detect ethanol (B145695) in gasoline. researchgate.net

Given its inherent fluorescence and solubility in organic solvents, this compound and its derivatives could be explored as optical sensors for fuel quality. The introduction of an adulterant alters the polarity and chemical environment of the fuel, which in turn can affect the fluorescence properties of the dissolved probe, providing a simple and rapid method for detection.

Polymer Chemistry and Composites

The unique structure of this compound allows for its incorporation into polymers and composites through several distinct strategies.

One approach involves using a derivative of the molecule as part of a polymerization initiation system. For example, a structurally similar compound, Ethyl-4-(dimethylamino)benzoate, has been shown to initiate the spontaneous polymerization of acidic dental adhesive formulations when activated by a base like hydroxyapatite. researchgate.net This demonstrates the potential for benzoate derivatives to play an active role in curing processes for specialized polymer applications.

A second, more common strategy involves covalently integrating the molecule into a polymer network to impart specific functionalities to the final material. In this role, the molecule acts as a functional monomer or crosslinker. For instance, a reactive perylene bisimide fluorophore was chemically bonded into a flexible polysiloxane network to create high-performance LSCs. rsc.org This method ensures the permanent inclusion of the functional unit, preventing leaching and improving the material's long-term stability. Following this logic, this compound could be chemically modified with polymerizable groups (e.g., vinyl or acrylate) and then copolymerized to create advanced composites with tailored optical or electronic properties for use in devices like LSCs or NLO materials.

Phenylethynyl-Terminated Imide Oligomers (PETIs)

Phenylethynyl-terminated imide (PETI) oligomers represent a critical class of high-performance thermosetting resins used extensively in the aerospace and electronics industries for applications such as films, adhesives, and composite matrices. researchgate.netgoogle.com These materials are prized for their exceptional thermal and oxidative stability, high mechanical strength, and excellent resistance to heat and radiation. researchgate.net The synthesis of PETIs involves the reaction of aromatic dianhydrides and diamines to form an imide oligomer, which is then end-capped with a phenylethynyl-containing molecule, such as 4-phenylethynylphthalic anhydride (B1165640) (PEPA), which is structurally related to this compound. researchgate.net

The phenylethynyl end-groups are the key to the high-performance characteristics of these materials. Upon thermal curing at temperatures around 370°C, these terminal alkyne groups undergo a complex, addition-type crosslinking reaction without the release of volatile byproducts. researchgate.net This process forms a highly rigid and stable network structure, which significantly increases the glass transition temperature (Tg), elastic modulus, and solvent resistance of the final polymer. researchgate.netgoogle.com

The properties of PETIs can be precisely controlled by varying the molecular weight of the imide oligomer backbone. researchgate.net Lower molecular weight oligomers have a higher concentration of phenylethynyl end-caps, leading to a higher crosslink density upon curing. This results in materials with higher Tg but can also increase brittleness. Conversely, higher molecular weight oligomers offer improved toughness and flexibility. The low melt viscosity of PETI oligomers before curing is a significant processing advantage, making them suitable for techniques like resin transfer molding (RTM). researchgate.netmdpi.com For instance, fluorinated PETIs based on 4,4′-(hexafluoroisopropylidene)-diphthalic anhydride (6FDA) have been shown to exhibit extremely low minimum melt viscosities (<1 Pa·s) and wide processing windows, which are highly desirable for manufacturing complex composite parts. mdpi.com

Table 1: Properties of Selected Phenylethynyl-Terminated Imide (PETI) Resins

| Resin Designation | Backbone Components | Cured Tg (°C) | Minimum Melt Viscosity | Reference |

|---|---|---|---|---|

| PETI-5 | s-BPDA | 270 | 1000 Pa·s @ 371°C | researchgate.netmdpi.com |

| 6FDA-based PETI | 6FDA | 268 | 48 Pa·s @ 337°C | researchgate.net |

| 6FDA/3,4'-ODA | 6FDA, 3,4'-ODA | 363 | <1 Pa·s | mdpi.com |

| 6FDA/m-PDA | 6FDA, m-PDA | 391 | <1 Pa·s | mdpi.com |

This table is interactive. Click on headers to sort.

Synthesis of Conjugated Polymers from this compound Monomers

Conjugated polymers, characterized by alternating single and multiple bonds along the polymer backbone, are a cornerstone of modern organic electronics, finding use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors. nih.govnih.gov The incorporation of phenylethynyl units into the polymer backbone is a well-established strategy to enhance thermal stability and tune the optoelectronic properties. nih.gov this compound, possessing both a terminal alkyne and an aryl group suitable for functionalization (e.g., halogenation), is a prime candidate as a monomer for synthesizing such polymers.